molecular formula C24H22N2O4S B2571569 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 329197-97-9

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2571569
CAS No.: 329197-97-9
M. Wt: 434.51
InChI Key: VHEYVUNZOLDSAT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked via an amide bond to a phenyl group bearing a 6-methyl-1,3-benzothiazole moiety. The compound’s structure combines electron-rich methoxy groups with a benzothiazole scaffold, a combination often associated with biological activity, including antimicrobial and anticancer properties . Its molecular formula is C25H23N2O4S, with a molecular weight of 453.53 g/mol. The benzothiazole ring system enhances aromatic stacking interactions, while the trimethoxy groups may influence solubility and binding affinity to biological targets .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-14-5-10-18-21(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEYVUNZOLDSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Trimethoxybenzoyl Chloride: The benzothiazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of automated reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial properties of benzothiazole derivatives, including 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed using the broth microdilution method against several strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae32
Pseudomonas aeruginosa64

Additionally, the compound also showed antifungal activity against various Candida species, with promising results indicating MICs as low as 16 µg/mL for certain strains .

Anticancer Properties

The potential anticancer effects of this compound have been explored through its interaction with cancer cell lines. Research indicates that derivatives of benzothiazole can inhibit tumor growth in various models. For example, compounds similar to this benzamide have demonstrated selective cytotoxicity against breast and colon cancer cell lines .

Environmental Science Applications

Benzothiazole derivatives are also being investigated for their environmental impact and degradation pathways. Studies have shown that these compounds can be effectively removed from wastewater through biological treatment processes. The transformation products resulting from the degradation of benzothiazoles in treatment systems have been identified using advanced techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry . This suggests that compounds like this compound could play a role in environmental remediation strategies.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study was conducted on the antimicrobial properties of various benzothiazole derivatives including this compound. The study employed multiple bacterial strains to determine efficacy and established a clear correlation between structural modifications and increased antimicrobial activity .
  • Cytotoxicity Assessment : Investigations into the cytotoxic effects of benzothiazole derivatives revealed that certain structural features significantly enhance their ability to inhibit cancer cell proliferation. The compound was tested against human-derived cancer cell lines with results indicating potent growth inhibition .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes and proteins. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. The trimethoxyphenyl group and benzothiazole moiety interact with molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), disrupting their normal functions and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
3,4,5-Trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide Thiazole ring (non-benzannulated) instead of benzothiazole; 4-methyl substitution C15H16N2O4S Reduced aromaticity; potential for altered pharmacokinetics
4-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Fluoro substituent on benzamide; lacks methoxy groups C21H14FN2OS Enhanced electron-withdrawing effects; pKa = 12.71 ± 0.70
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Bromo substituent on benzamide; bulky halogen group C21H15BrN2OS Increased molecular weight (431.33 g/mol); potential for halogen bonding
2,2-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide Aliphatic propanamide chain instead of benzamide C19H20N2OS Reduced aromatic conjugation; altered solubility
3,4-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Methyl groups on benzamide; lacks methoxy substituents C17H16N2OS Simplified substitution pattern; lower molecular weight (296.39 g/mol)

Structural and Functional Insights

Core Scaffold Variations: The benzothiazole moiety in the target compound distinguishes it from thiazole derivatives (e.g., the compound in ), which lack benzannulation. Replacement of the benzamide with a propanamide (as in ) reduces aromaticity, likely diminishing DNA intercalation capacity but improving metabolic stability.

Substituent Effects: Electron-Rich vs. In contrast, electron-withdrawing groups like -F or -Br () may improve binding to electrophilic regions of targets. Halogenated Derivatives: Bromo and fluoro analogs () introduce halogen bonding capabilities, which can strengthen target binding but may also increase toxicity risks.

Physicochemical Properties: The trimethoxy groups in the target compound likely improve solubility compared to non-polar methyl or halogen substituents. However, the bromo derivative () has a higher molecular weight (431.33 g/mol), which may affect bioavailability. The fluoro-substituted compound () has a predicted density of 1.337 g/cm³, suggesting compact molecular packing compared to bulkier methoxy groups.

The trimethoxy groups may enhance membrane penetration, similar to observations in other methoxy-substituted antimicrobial agents . Thiadiazole derivatives (e.g., ) show fungicidal and insecticidal activities, suggesting that the benzothiazole core in the target compound could share analogous mechanisms.

Biological Activity

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 72072963

The compound exhibits various biological activities primarily attributed to its structural components, which include a benzamide moiety and a benzothiazole ring. The benzothiazole group is known for its role in modulating biological pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 15.63 µM, comparable to the reference drug Tamoxifen (IC50 = 10.38 µM) .
  • U-937 (Monocytic Leukemia) : It exhibited potent activity with IC50 values indicating effective inhibition of cell growth .

Apoptosis Induction

Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage. This mechanism suggests that it may act as a potential therapeutic agent by promoting programmed cell death in malignant cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains with notable results:

Microorganism IC50 (µg/mL) Comparison
Staphylococcus aureus31.25Less effective than Kanamycin
Escherichia coli62.50Comparable to standard antibiotics
Cryptococcus neoformans15.67Superior to amphotericin B

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study evaluated the cytotoxic effects of various derivatives of benzothiazole compounds including our target compound on MCF-7 cells. The results highlighted that modifications in substituents significantly influenced cytotoxicity and apoptosis induction rates .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives similar to our compound. It was found that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such groups .

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